Haloxyfop-etotyl (CAS 87237-48-7), also known as haloxyfop-ethoxyethyl, is a lipophilic aryloxyphenoxypropionate (FOP) ester utilized primarily as a post-emergence pro-herbicide. Characterized by a high partition coefficient (Log P = 4.33) and solubility exceeding 100g/100 mL in non-polar organic solvents such as xylene and toluene, the compound is engineered to maximize cuticular penetration in target grass weeds [1]. Upon absorption, it undergoes rapid enzymatic hydrolysis to yield the herbicidally active haloxyfop free acid, an acetyl-CoA carboxylase (ACCase) inhibitor. For industrial buyers and formulators, the ethoxyethyl ester presents a distinct physicochemical profile compared to the methyl ester or free acid, directly dictating emulsifiable concentrate (EC) design, adjuvant selection, and environmental handling protocols.
Generic substitution between haloxyfop-etotyl, haloxyfop-methyl, and the free haloxyfop acid fails due to profound differences in lipophilicity, in-planta conversion kinetics, and ecotoxicity. While all forms ultimately deliver the same ACCase-inhibiting free acid to the target site, the ethoxyethyl ester is specifically tailored for accelerated foliar uptake and rapid hydrolysis, converting to the active acid approximately twice as fast as the methyl ester [1]. Furthermore, haloxyfop-etotyl's pronounced hydrophobicity (water solubility of 0.5 mg/L) and significantly higher aquatic toxicity compared to the methyl ester mean that swapping these analogs will fundamentally disrupt formulation stability, rainfastness, and regulatory compliance in manufacturing workflows.
Research on the behavior of haloxyfop esters in target weeds demonstrates that the ethoxyethyl ester undergoes significantly faster in-planta conversion than its methyl counterpart. Specifically, the conversion of haloxyfop-etotyl to the herbicidally active free acid within the plant tissue is approximately twice as fast as that of haloxyfop-methyl [1].
| Evidence Dimension | In-planta ester-to-acid conversion rate |
| Target Compound Data | 2x faster hydrolysis to free acid |
| Comparator Or Baseline | Haloxyfop-methyl |
| Quantified Difference | 100% increase in conversion rate |
| Conditions | In vivo foliar application on yellow foxtail (Setaria glauca) |
Faster cuticular penetration and conversion reduce the required residence time on the leaf surface, directly impacting formulation rainfastness.
The ethoxyethyl ester modification drastically reduces aqueous solubility to enhance lipophilicity for specific formulation types. Haloxyfop-etotyl exhibits a water solubility of just 0.5 mg/L at 20°C, which is substantially lower than haloxyfop-methyl (9.3 mg/L) and the free haloxyfop acid (43.3 mg/L)[1]. This is paired with a partition coefficient of Log P = 4.33.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | 0.5 mg/L |
| Comparator Or Baseline | Haloxyfop-methyl (9.3 mg/L) and Haloxyfop acid (43.3 mg/L) |
| Quantified Difference | 18.6-fold lower solubility than the methyl ester; 86.6-fold lower than the free acid |
| Conditions | Purified water at 20°C |
The low aqueous solubility dictates the necessity of non-polar solvent systems and specific emulsifiers when designing commercial agricultural concentrates.
The choice of ester significantly alters the environmental hazard profile of the compound. Haloxyfop-etotyl is highly toxic to aquatic life, demonstrating a 96-hour LC50 of 0.28 mg/L in bluegill sunfish and 0.54 mg/L in fathead minnows. In stark contrast, haloxyfop-methyl is practically non-toxic to fish, with an LC50 ranging from 96 to >1000 mg/L[1].
| Evidence Dimension | Aquatic toxicity (96-hour LC50 for fish) |
| Target Compound Data | 0.28 - 0.54 mg/L |
| Comparator Or Baseline | Haloxyfop-methyl (96 to >1000 mg/L) |
| Quantified Difference | >170-fold higher aquatic toxicity for the ethoxyethyl ester |
| Conditions | 96-hour exposure in bluegill sunfish and fathead minnows |
This severe difference in aquatic toxicity requires procurement teams to implement fundamentally different wastewater treatment and spill containment protocols during manufacturing.
Due to its exceptionally low aqueous solubility (0.5 mg/L) and solubility exceeding 100g/100 mL in aromatic solvents, haloxyfop-etotyl is the required precursor for developing emulsifiable concentrates where the methyl ester or free acid would fail to maintain phase stability [1].
In applications requiring rapid foliar uptake to prevent wash-off, the ethoxyethyl ester is selected over the methyl ester because its in-planta hydrolysis to the active acid is twice as fast, ensuring consistent active ingredient delivery even under unpredictable weather conditions [2].
Because haloxyfop-etotyl exhibits an aquatic toxicity profile that is over 170 times more severe than the methyl ester, it serves as a critical reference standard in ecotoxicological assays evaluating the environmental impact of esterified agrochemicals in aquatic ecosystems [1].
Irritant;Environmental Hazard